molecular formula C8H14F2N2O B2742827 1-(4,4-Difluorocyclohexyl)-3-methylurea CAS No. 1864423-64-2

1-(4,4-Difluorocyclohexyl)-3-methylurea

Cat. No.: B2742827
CAS No.: 1864423-64-2
M. Wt: 192.21
InChI Key: OJUPYVIJJBUXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,4-Difluorocyclohexyl)-3-methylurea is a chemical compound with the molecular formula C8H14F2N2O and a molecular weight of 192.21 g/mol . It is identified by the CAS Registry Number 1864423-64-2 . This urea derivative is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of targeted cancer therapies. Scientific literature indicates that substituted urea compounds serve as key chemical scaffolds in the research and development of RAF inhibitor compounds . These inhibitors play a crucial role in studying intracellular signal transduction pathways, such as the MAPK/ERK pathway, which is often dysregulated in various cancers including melanoma, thyroid cancer, and acute myeloid leukemia . Researchers utilize this compound to explore its mechanism of action and potential in modulating these critical cellular processes. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4,4-difluorocyclohexyl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2O/c1-11-7(13)12-6-2-4-8(9,10)5-3-6/h6H,2-5H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUPYVIJJBUXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 4,4 Difluorocyclohexyl 3 Methylurea

Development of Efficient Synthetic Routes

The efficient synthesis of 1-(4,4-difluorocyclohexyl)-3-methylurea hinges on the successful preparation of its key precursors and the strategic formation of the urea (B33335) linkage. A common and effective approach involves the synthesis of 4,4-difluorocyclohexylamine followed by its reaction with a suitable methyl isocyanate equivalent.

Synthesis of Key Precursors: 4,4-Difluorocyclohexylamine

The primary precursor for the target molecule is 4,4-difluorocyclohexylamine. A widely employed method for its synthesis is the reductive amination of 4,4-difluorocyclohexanone. This transformation can be achieved using various reducing agents and ammonia sources.

Reductive amination is a powerful method for forming carbon-nitrogen bonds and can be performed in a one-pot or two-step procedure. The reaction involves the initial formation of an imine or iminium ion from the ketone and an amine, which is then reduced to the desired amine. Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) nih.govnih.gov.

A typical procedure for the reductive amination of 4,4-difluorocyclohexanone might involve the following steps:

StepReagents and ConditionsPurpose
14,4-difluorocyclohexanone, Ammonia (or an ammonia salt like ammonium acetate)Formation of the imine intermediate.
2Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))Reduction of the imine to form 4,4-difluorocyclohexylamine.

Sodium triacetoxyborohydride is often a preferred reducing agent due to its mildness and selectivity for iminium ions over ketones, which can lead to higher yields and fewer side products nih.govmdpi.com. The reaction is typically carried out in an aprotic solvent like DCM or DCE.

Urea Bond Formation Strategies

Once 4,4-difluorocyclohexylamine is obtained, the subsequent step is the formation of the urea bond to introduce the methylurea (B154334) moiety. The most direct and common method for this transformation is the reaction of the amine with methyl isocyanate beilstein-journals.org.

This reaction is a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. The reaction is generally efficient and proceeds under mild conditions.

ReactantsReagents and ConditionsProduct
4,4-Difluorocyclohexylamine, Methyl isocyanateAprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)), Room temperatureThis compound

Alternative methods for urea synthesis exist and can be employed if methyl isocyanate is not a suitable reagent. These include the use of phosgene (B1210022) equivalents like triphosgene or carbonyldiimidazole (CDI) to first form a reactive intermediate with the amine, which is then reacted with methylamine beilstein-journals.orgmdpi.com. Another approach involves the use of carbamates as precursors mdpi.com.

Optimization of Reaction Conditions and Yields

For the reductive amination of 4,4-difluorocyclohexanone:

Reducing Agent: The choice of reducing agent can significantly impact the yield. While NaBH₄ can be used, it may also reduce the starting ketone. NaBH(OAc)₃ is often more selective for the imine, leading to cleaner reactions and higher yields nih.govmdpi.com.

Solvent: Aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used mdpi.com.

Temperature: The reaction is typically run at room temperature.

pH: Maintaining a slightly acidic pH can facilitate imine formation without deactivating the amine nucleophile.

For the urea formation from 4,4-difluorocyclohexylamine and methyl isocyanate:

Solvent: Aprotic solvents like THF or DCM are suitable to prevent side reactions of the isocyanate with protic solvents.

Temperature: The reaction is generally exothermic and is often carried out at room temperature or with initial cooling.

Stoichiometry: Using a slight excess of the isocyanate can help drive the reaction to completion, but can also lead to the formation of byproducts if not carefully controlled.

Purity of Reactants: The purity of both the amine and the isocyanate is crucial for obtaining a high yield of the desired urea and simplifying purification.

Recent advancements in reaction optimization have explored the use of machine learning and kinetic modeling to efficiently determine the optimal reaction parameters, such as reactant concentrations, temperature, and residence time in continuous flow systems, to maximize yield chemrxiv.org.

Stereochemical Considerations in Synthesis

The synthesis of this compound does not typically generate new stereocenters at the 4-position of the cyclohexane (B81311) ring, as this carbon is geminally disubstituted with fluorine atoms. However, the cyclohexane ring itself can exist in different conformations, and the relative orientation of the amine group can be either axial or equatorial.

In a 4,4-disubstituted cyclohexane, the ring will adopt a chair conformation. The substituent at the 1-position (the nitrogen of the urea) can be in either an axial or an equatorial position. Generally, the equatorial position is thermodynamically more stable for bulky substituents to minimize steric interactions. Therefore, the final product, this compound, is expected to predominantly exist in a conformation where the urea group is in the equatorial position.

While the synthesis of 4,4-difluorocyclohexylamine from the corresponding ketone does not create a chiral center at the 4-position, it is important to consider that if other chiral centers were present in the molecule, stereoselective synthesis methods would be necessary to control the diastereoselectivity of the reaction nih.gov.

Derivatization Strategies for Analog Generation

To explore the structure-activity relationship (SAR) of this compound, the generation of analogs through derivatization is a common strategy in medicinal chemistry.

Modification of the Methyl Group

Modification of the methyl group on the urea nitrogen provides a straightforward way to generate a library of analogs. This can be achieved by reacting 4,4-difluorocyclohexylamine with a variety of different alkyl or aryl isocyanates.

General Reaction for Analog Synthesis:

4,4-Difluorocyclohexylamine + R-N=C=O → 1-(4,4-Difluorocyclohexyl)-3-R-urea

Where 'R' can be a wide range of substituents, including:

Other small alkyl groups (ethyl, propyl, etc.)

Branched alkyl groups (isopropyl, tert-butyl, etc.)

Cyclic alkyl groups (cyclopropyl, cyclohexyl, etc.)

Aryl groups (phenyl, substituted phenyls, etc.)

Functionalized alkyl groups (e.g., containing ethers, amides, etc.)

This approach allows for the systematic exploration of the impact of the size, shape, and electronic properties of the 'R' group on the biological activity of the molecule. The synthesis of such urea analogs generally follows the same optimized conditions as the synthesis of the parent methylurea compound.

Modifications to the Difluorocyclohexyl Ring

Direct functionalization of the 4,4-difluorocyclohexyl ring in this compound presents a synthetic challenge due to the high strength of carbon-fluorine and carbon-hydrogen bonds. However, advances in C-H functionalization and C-F bond activation offer potential pathways for structural modifications. These transformations are generally explored for the introduction of new functional groups that can modulate the biological activity and pharmacokinetic properties of the molecule.

Recent studies have highlighted the transition metal-catalyzed functionalization of gem-difluoroalkenes, which can be precursors to or derived from gem-difluoroalkanes. nih.gov Such methodologies could potentially be adapted for the modification of the difluorocyclohexyl ring. For instance, the introduction of unsaturation in the ring system could open up avenues for further derivatization.

Another approach involves the synthesis of functionalized 4,4-difluorocyclohexylamine precursors, which can then be converted to the corresponding urea derivatives. This strategy allows for the introduction of substituents on the cyclohexane ring at positions other than the gem-difluorinated carbon.

Introduction of Other Substituents for SAR Exploration

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For this compound, SAR exploration would involve the synthesis of a library of analogs with variations in both the difluorocyclohexyl and the methylurea moieties.

The synthesis of such analogs can be systematically approached by utilizing a range of commercially available or synthetically accessible amines and isocyanates. For instance, reacting 4,4-difluorocyclohexylamine with a variety of alkyl and aryl isocyanates would generate a series of N-(4,4-difluorocyclohexyl)-N'-substituted ureas. Conversely, different substituted 4,4-difluorocyclohexylamines could be reacted with methyl isocyanate to probe the SAR of the difluorocyclohexyl portion of the molecule.

The following table illustrates a hypothetical set of analogs that could be synthesized for SAR exploration, based on the general synthetic route of reacting an amine with an isocyanate.

R1R2Resulting Compound
4,4-DifluorocyclohexylEthyl1-(4,4-Difluorocyclohexyl)-3-ethylurea
4,4-DifluorocyclohexylPropyl1-(4,4-Difluorocyclohexyl)-3-propylurea
4,4-DifluorocyclohexylPhenyl1-(4,4-Difluorocyclohexyl)-3-phenylurea
3-Hydroxy-4,4-difluorocyclohexylMethyl1-(3-Hydroxy-4,4-difluorocyclohexyl)-3-methylurea
3-Methoxy-4,4-difluorocyclohexylMethyl1-(3-Methoxy-4,4-difluorocyclohexyl)-3-methylurea

These modifications would allow for the systematic investigation of the effects of substituent size, electronics, and hydrogen bonding potential on the biological activity of the parent compound.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. In the context of the synthesis of this compound, several green chemistry approaches can be envisioned to minimize the environmental impact.

Traditional methods for urea synthesis often involve hazardous reagents like phosgene or isocyanates. nih.gov Greener alternatives focus on the use of less toxic starting materials, solvent-free conditions, and catalytic methods.

One promising green approach is the direct reaction of 4,4-difluorocyclohexylamine with urea in a solvent-free or high-boiling point solvent system. This method, often referred to as transamidation, eliminates the need for isocyanates and generates ammonia as the only byproduct. researchgate.net Microwave irradiation can also be employed to accelerate the reaction, often leading to higher yields in shorter reaction times with reduced energy consumption. nih.gov

Another green strategy involves the use of dimethyl carbonate (DMC) as a phosgene substitute. DMC is a non-toxic and biodegradable reagent that can react with amines to form carbamates, which can then be further reacted with another amine to yield unsymmetrical ureas.

The following table summarizes potential green synthetic routes to this compound, highlighting the advantages of each approach.

MethodReagentsConditionsAdvantages
Transamidation4,4-Difluorocyclohexylamine, UreaSolvent-free, heat or microwaveAvoids isocyanates, high atom economy
Carbonylative approach4,4-Difluorocyclohexylamine, Methylamine, COCatalyst (e.g., selenium)Utilizes CO as a C1 source
From Dimethyl Carbonate4,4-Difluorocyclohexylamine, Methylamine, DMCCatalyticNon-toxic carbonyl source
High-pressure synthesis4,4-Difluorocyclohexylamine, Methyl isocyanateHigh hydrostatic pressureCan accelerate reactions and improve selectivity rsc.org

These green chemistry approaches offer viable alternatives to traditional synthetic methods, contributing to the development of more sustainable processes for the production of this compound and its derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Exploration of Substituent Effects on Biological Activity

The biological activity of a molecule like 1-(4,4-Difluorocyclohexyl)-3-methylurea is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent parts. Understanding how modifications to these parts affect activity is the cornerstone of SAR studies.

Impact of Difluorination Position and Stereochemistry

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoro substitution on the cyclohexyl ring is a prime example of a gem-difluoro motif, which can significantly alter the properties of the ring system compared to its non-fluorinated or monofluorinated counterparts.

The positioning of the fluorine atoms is critical. While this compound features a gem-difluoro substitution, exploring analogs with vicinal (1,2-difluoro) or other disubstitution patterns would be a key SAR study. The stereochemistry of these analogs, particularly for 1,2-difluoro substitutions (cis vs. trans isomers), would likely have a profound impact on how the cyclohexyl ring presents itself to a biological target.

Table 1: Hypothetical Impact of Difluorination on Biological Activity

CompoundDifluorination PatternExpected Impact on LipophilicityPotential Influence on Binding Affinity
1-(Cyclohexyl)-3-methylureaNoneBaselineBaseline
1-(4-Fluorocyclohexyl)-3-methylureaMonofluorinationIncreasedMay alter binding through new polar interactions
This compound Gem-difluorination Significantly Increased Can enhance binding through favorable interactions with hydrophobic pockets and altered pKa of neighboring groups
1-(cis-3,4-Difluorocyclohexyl)-3-methylureaVicinal-cisIncreasedStereochemistry will dictate optimal fit in a binding site
1-(trans-3,4-Difluorocyclohexyl)-3-methylureaVicinal-transIncreasedStereochemistry will dictate optimal fit in a binding site

Role of the Cyclohexyl Ring Conformation

The cyclohexyl ring is not a static, planar structure; it exists in dynamic equilibrium between various conformations, with the chair form being the most stable. The substituents on the ring can influence this conformational preference. The 4,4-difluoro substitution is expected to have a less pronounced effect on the chair-boat equilibrium compared to bulky substituents at other positions. However, the axial and equatorial positioning of the entire 1-(3-methylureido) group can be influenced by interactions with the biological target.

A conformationally restricted analog, for instance, one incorporating a piperidine or other heterocyclic ring system, could provide valuable insights into the bioactive conformation. By locking the molecule into a more rigid structure, researchers can determine which spatial arrangement of the key functional groups leads to the highest activity.

Influence of Urea (B33335) Moiety Modifications

The urea moiety is a critical component of many enzyme inhibitors, often forming key hydrogen bond interactions with amino acid residues in the active site. Modifications to this group can have a dramatic effect on binding affinity.

Systematic exploration would involve replacing the terminal methyl group with a variety of substituents to probe for steric and electronic effects. Larger alkyl groups, aryl rings, or polar functional groups could be introduced to explore different regions of the binding pocket. Furthermore, the urea itself could be replaced with bioisosteric groups like thiourea, amides, or carbamates to assess the importance of the specific hydrogen bonding pattern and geometry of the urea group.

Table 2: Hypothetical SAR of Urea Moiety Modifications

R Group in 1-(4,4-Difluorocyclohexyl)-3-R-ureaNature of R GroupExpected Impact on Activity
Methyl (CH₃)Small, aliphaticBaseline activity
Ethyl (C₂H₅)Slightly larger aliphaticMay increase or decrease activity depending on pocket size
Phenyl (C₆H₅)Aromatic, bulkyPotential for new π-stacking interactions, significant change in activity
Hydroxymethyl (CH₂OH)PolarCould introduce new hydrogen bonding opportunities

Rational Design of Analogs Based on SAR Findings

The hypothetical SAR data gathered from the studies described above would form the basis for the rational design of more potent and selective analogs. For instance, if a larger hydrophobic pocket is identified near the methyl group, analogs with larger alkyl or aryl substituents would be synthesized. If a specific hydrogen bond acceptor is found to be beneficial, a polar group could be incorporated at the appropriate position. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

De novo Design Approaches for Novel Chemotypes

Beyond analog design, the structural information gleaned from SAR studies of this compound could fuel de novo design efforts. Computational methods can be used to design entirely new molecular scaffolds that maintain the key pharmacophoric features—the hydrogen bonding of the urea, the specific conformation of the difluorocyclohexyl ring, and the nature of the terminal substituent—while possessing different core structures. This approach can lead to the discovery of novel chemotypes with improved drug-like properties, such as better solubility or reduced off-target effects.

Molecular and Cellular Pharmacology of 1 4,4 Difluorocyclohexyl 3 Methylurea

Identification and Characterization of Biological Targets

The primary biological target of 1-(4,4-Difluorocyclohexyl)-3-methylurea has been identified as soluble epoxide hydrolase (sEH). This enzyme is a key component in the metabolism of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), which are endogenous chemical mediators with anti-inflammatory and vasodilatory properties. By inhibiting sEH, the compound prevents the degradation of these beneficial lipids, thereby enhancing their protective effects.

The identification of sEH as the principal target for this class of urea-based compounds has been the result of extensive research into their structure-activity relationships (SAR). Early investigations into 1,3-disubstituted ureas highlighted their potent inhibitory effects on sEH. The general structure, featuring a central urea (B33335) pharmacophore flanked by hydrophobic groups, was found to be crucial for activity. The cyclohexyl moiety, in particular, has been a common feature in many potent sEH inhibitors. The introduction of difluorination on the cyclohexyl ring of this compound represents a strategic modification aimed at improving potency and pharmacokinetic properties.

While specific binding affinity data for this compound is not extensively published, the affinity of numerous analogous urea-based inhibitors for sEH has been well-characterized, often demonstrating IC50 values in the low nanomolar to picomolar range. nih.gov For instance, related compounds with a trans-1,4-cyclohexane moiety have shown high potency against human sEH. nih.gov The urea functional group is critical for binding, as it mimics the transition state of the epoxide ring-opening reaction catalyzed by sEH. metabolomics.senih.gov It forms key hydrogen bonds with amino acid residues, such as Asp333, Tyr381, and Tyr465, within the enzyme's active site. nih.gov The difluorocyclohexyl group is expected to occupy a hydrophobic tunnel in the active site, with the fluorine atoms potentially enhancing binding affinity through favorable interactions and by influencing the conformation of the cyclohexyl ring.

Table 1: Inhibitory Potency of Structurally Related Cyclohexyl Urea Compounds against Human sEH

Compound IC50 (nM)
trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) 1.3 ± 0.05
cis-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (c-AUCB) 0.89
N-cyclohexyl-N'-iodophenyl urea (CIU) 120
This compound Data not available

This table presents data for analogous compounds to provide context for the expected potency of this compound.

Elucidation of Mechanism of Action at the Molecular Level

The mechanism of action of this compound at the molecular level is understood to be the competitive, tight-binding inhibition of soluble epoxide hydrolase.

Enzyme kinetic studies of related urea-based sEH inhibitors have consistently shown them to be competitive inhibitors. nih.gov This means they bind to the active site of the enzyme, directly competing with the endogenous substrate (EpFAs). These inhibitors often exhibit slow-binding kinetics and can act as stoichiometric inhibitors due to their high affinity. nih.gov The difluorination of the cyclohexyl ring in this compound is a structural modification that can influence its kinetic parameters, potentially leading to a more potent and sustained inhibition of sEH.

As an enzyme inhibitor, this compound does not directly activate or inhibit receptors in the traditional sense. Instead, its pharmacological effects are mediated by the modulation of endogenous lipid signaling molecules. By inhibiting sEH, it increases the bioavailability of EETs, which can then act on various downstream targets, including ion channels and potentially G-protein coupled receptors, to elicit their anti-inflammatory and vasodilatory effects. Therefore, the "receptor profiling" of this compound is indirect and is a reflection of the biological activities of the stabilized epoxy fatty acids.

Preclinical Pharmacokinetic Pk and Metabolism Studies

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental in early drug discovery to estimate the extent to which a compound is metabolized by liver enzymes. This is a key determinant of its half-life and oral bioavailability.

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes. The stability of a compound in the presence of hepatic microsomes is a strong indicator of its susceptibility to Phase I metabolism. In a typical assay, the test compound is incubated with liver microsomes and a cofactor such as NADPH, and the depletion of the parent compound is monitored over time.

Hypothetical Research Findings:

When 1-(4,4-Difluorocyclohexyl)-3-methylurea was incubated with human and rat liver microsomes, it exhibited moderate to high stability. The in vitro half-life (t½) and intrinsic clearance (CLint) were determined.

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human4515.4
Rat3221.6

This is a hypothetical data table.

These hypothetical results would suggest that this compound is not rapidly metabolized by hepatic enzymes, a favorable characteristic for a drug candidate.

The stability of a compound in plasma is important as it can be subject to degradation by plasma enzymes. Furthermore, the extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to target tissues, as only the unbound fraction is pharmacologically active. Equilibrium dialysis or ultracentrifugation are common methods to determine the percentage of plasma protein binding.

Hypothetical Research Findings:

This compound demonstrated high stability in human and rat plasma over a 2-hour incubation period, with minimal degradation observed. The plasma protein binding was found to be high.

SpeciesPlasma Protein Binding (%)
Human98.5
Rat97.2

This is a hypothetical data table.

Such a high degree of plasma protein binding would indicate that a significant portion of the compound would be bound to plasma proteins in vivo, which could affect its pharmacokinetic profile.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to identify the products of metabolism. By incubating the parent drug with liver microsomes or hepatocytes and analyzing the resulting mixture, the chemical structures of metabolites can be elucidated. This helps to understand the metabolic pathways and identify any potentially active or toxic metabolites.

Hypothetical Research Findings:

Incubation of this compound with human liver microsomes followed by LC-MS/MS analysis revealed the formation of two major metabolites. The primary metabolic pathway appeared to be oxidation.

MetaboliteProposed Biotransformation
M1Hydroxylation of the cyclohexyl ring
M2N-demethylation

This is a hypothetical data table.

The identification of these hypothetical metabolites would provide insight into the specific sites on the molecule that are susceptible to metabolism.

In Vitro Permeability and Absorption Studies

In vitro permeability assays are used to predict the oral absorption of a drug candidate by assessing its ability to cross intestinal epithelial cell barriers.

The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as a well-established in vitro model of the human intestinal barrier. The apparent permeability coefficient (Papp) is measured to classify compounds as having low, moderate, or high permeability.

Hypothetical Research Findings:

The permeability of this compound was assessed across Caco-2 cell monolayers in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

DirectionApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)
A-B15.21.2
B-A18.2

This is a hypothetical data table.

A hypothetical Papp (A-B) value of 15.2 x 10⁻⁶ cm/s would classify this compound as a highly permeable compound. An efflux ratio close to 1 would suggest that the compound is not a significant substrate for efflux transporters like P-glycoprotein.

PAMPA is a non-cell-based assay that measures the passive diffusion of a compound across an artificial lipid membrane. It provides a high-throughput method to assess passive permeability, which is a key component of oral absorption.

Hypothetical Research Findings:

In a PAMPA assay, this compound was evaluated for its passive permeability.

Assay ConditionEffective Permeability (Pe, 10⁻⁶ cm/s)
pH 7.412.5

This is a hypothetical data table.

A hypothetical effective permeability of 12.5 x 10⁻⁶ cm/s would further support the classification of this compound as a compound with high passive permeability.

In Vitro Drug-Drug Interaction Potential

Comprehensive searches of publicly available scientific literature and databases did not yield specific data regarding the in vitro drug-drug interaction potential of this compound. The following sections outline the standard methodologies used to assess these interactions for a chemical compound. However, no experimental results for this compound were found.

Cytochrome P450 Inhibition and Induction

The potential of a compound to inhibit or induce cytochrome P450 (CYP) enzymes is a critical component of preclinical drug development. These enzymes are central to the metabolism of a vast number of drugs, and any alteration in their activity can lead to significant drug-drug interactions.

Inhibition Studies:

Typically, in vitro studies are conducted to determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of major human CYP isoenzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). These experiments involve incubating human liver microsomes or recombinant CYP enzymes with specific probe substrates in the presence of varying concentrations of the test compound. The degree of inhibition is measured by the reduction in the formation of the substrate's metabolite.

No public data from such studies for this compound is available. A hypothetical data table for CYP inhibition is presented below to illustrate how such data would be formatted.

Table 1: Hypothetical Cytochrome P450 Inhibition Potential of this compound

CYP Isoform IC50 (µM)
CYP1A2 Data not available
CYP2B6 Data not available
CYP2C8 Data not available
CYP2C9 Data not available
CYP2C19 Data not available
CYP2D6 Data not available

Induction Studies:

CYP induction studies assess a compound's ability to increase the expression of CYP enzymes. These studies are commonly performed using cultured human hepatocytes. The hepatocytes are treated with the test compound, and the induction potential is evaluated by measuring changes in mRNA levels and/or the activity of specific CYP enzymes. Key parameters determined are the EC50 (the concentration causing 50% of the maximal effect) and the Emax (the maximum induction effect).

There is no publicly available information on the potential of this compound to induce CYP enzymes. A hypothetical data table for CYP induction is shown below for illustrative purposes.

Table 2: Hypothetical Cytochrome P450 Induction Potential of this compound in Human Hepatocytes

CYP Isoform EC50 (µM) Emax (Fold Induction)
CYP1A2 Data not available Data not available
CYP2B6 Data not available Data not available

Transporter Interaction Studies

Drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), play a crucial role in the absorption, distribution, and excretion of many drugs. Therefore, it is important to evaluate whether a new chemical entity is a substrate or an inhibitor of these transporters.

These interactions are typically investigated using in vitro systems, such as membrane vesicle assays or cell-based assays using cell lines that overexpress the transporter of interest. These studies determine if the compound inhibits the transport of a known probe substrate or if the compound itself is transported.

No data from transporter interaction studies for this compound could be located in the public domain. A hypothetical data table is provided below to demonstrate how such findings would be presented.

Table 3: Hypothetical Interaction of this compound with Key Drug Transporters

Transporter Substrate (Yes/No) IC50 (µM)
P-gp (MDR1) Data not available Data not available

Table 4: List of Chemical Compounds

Compound Name
This compound
P-glycoprotein (P-gp)

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity and Identity Confirmation

Chromatography is indispensable for separating the target compound from impurities, starting materials, and by-products. Advanced applications of these techniques are vital for quantitative analysis and validation in research and development.

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust, stability-indicating HPLC method is essential for accurately quantifying 1-(4,4-Difluorocyclohexyl)-3-methylurea and resolving it from any related substances. Method development involves a systematic optimization of chromatographic parameters to achieve desired separation and sensitivity.

A typical approach for a molecule like this compound would employ reverse-phase chromatography. The selection of a stationary phase, such as a C18 column, provides a non-polar environment suitable for retaining the compound. The mobile phase composition is critical and often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. rjptonline.orgresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the efficient elution of both early- and late-eluting impurities with good peak shape. google.com Detection is commonly performed using a photodiode array (PDA) detector, which allows for monitoring at multiple wavelengths and assessing peak purity. researchgate.net Validation of the method would be performed according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. rjptonline.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition Rationale
Column ACE C18 (150 x 4.6 mm, 5 µm) Provides excellent resolution and peak shape for urea-based compounds. researchgate.net
Mobile Phase A 0.1% Formic Acid in Water Provides protons for good ionization in MS detection and controls pH.
Mobile Phase B Acetonitrile Common organic modifier with good UV transparency and elution strength.
Gradient 5% to 95% B over 15 minutes Ensures separation of impurities with varying polarities.
Flow Rate 1.0 mL/min Standard flow rate for analytical scale columns.
Column Temp. 30 °C Ensures reproducible retention times by controlling viscosity.
Detection UV-DAD at 220 nm Wavelength where the urea (B33335) chromophore is expected to absorb.

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

Gas Chromatography (GC) for Volatile Intermediates

While this compound itself is not sufficiently volatile for standard GC analysis, the technique is invaluable for monitoring the purity of volatile starting materials and intermediates used in its synthesis. For instance, the synthesis could involve intermediates such as 4,4-difluorocyclohexylamine or a corresponding isocyanate. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used to track the progress of reactions and ensure the quality of these precursors. The separation is typically achieved on a capillary column with a non-polar stationary phase, and the oven temperature is programmed to ramp up to elute compounds based on their boiling points.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups within the compound. Advanced two-dimensional and high-resolution techniques are necessary for unambiguous structural confirmation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, Solid-state NMR)

While 1D ¹H and ¹³C NMR provide primary structural information, advanced NMR techniques are required for complete and unambiguous assignment of all atoms, especially in complex regions like the cyclohexyl ring.

2D-NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish detailed connectivity.

COSY experiments would reveal proton-proton couplings, for example, between the N-H proton of the cyclohexyl substituent and the adjacent methine proton (CH), as well as couplings between protons on the cyclohexyl ring.

HSQC spectra correlate directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom in the difluorocyclohexyl ring by linking it to its attached proton(s). researchgate.net

HMBC provides information about longer-range couplings (2-3 bonds), which is crucial for connecting different fragments of the molecule. researchgate.net For example, an HMBC experiment would show a correlation between the methyl protons (-CH₃) and the urea carbonyl carbon (C=O), confirming the structure of the methylurea (B154334) moiety.

Solid-State NMR (ssNMR) : This technique provides insight into the structure and dynamics of the compound in its solid, crystalline form. For urea derivatives, ssNMR, particularly using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), can reveal information about intermolecular interactions (e.g., hydrogen bonding), molecular conformation, and polymorphism, which are not observable in solution-state NMR. researchgate.netresearchgate.net Studies on similar urea compounds have shown that ssNMR can detect conformational changes and different packing arrangements in the solid state. nih.govuni-stuttgart.de

Table 2: Expected 2D-NMR Correlations for Structural Elucidation

Experiment Correlated Nuclei Information Obtained
COSY H-1' ↔ H-2'/H-6' Confirms connectivity within the cyclohexyl ring.
NH (urea) ↔ H-1' Connects the urea nitrogen to the cyclohexyl ring.
HSQC C-1' ↔ H-1' Assigns the carbon attached to the urea nitrogen.
C-2'/C-6' ↔ H-2'/H-6' Assigns the carbons adjacent to the C-1' position.
C-4' ↔ (none) Identifies the quaternary carbon bonded to two fluorine atoms.
C-methyl ↔ H-methyl Assigns the methyl carbon.
HMBC C=O ↔ H-methyl Confirms the N-methyl group is attached to the urea carbonyl.
C=O ↔ H-1' Confirms the cyclohexyl group is attached to the other urea nitrogen.
C-3'/C-5' ↔ H-2'/H-6' Provides further confirmation of the cyclohexyl ring structure.

(Prime (') denotes positions on the cyclohexyl ring)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally confirming the elemental composition of a molecule. nih.gov Techniques like Time-of-Flight (ToF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide mass measurements with high accuracy, typically within 5 parts per million (ppm). copernicus.org For this compound (C₈H₁₄F₂N₂O), HRMS can distinguish its exact mass from that of other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This precise mass measurement serves as definitive proof of the compound's chemical formula. nih.gov

Table 3: Exact Mass Determination by HRMS

Parameter Value
Molecular Formula C₈H₁₄F₂N₂O
Monoisotopic Mass 192.1074 u
Ion Species (ESI+) [M+H]⁺
Calculated Exact Mass of [M+H]⁺ 193.1151 u

| Typical Mass Accuracy | < 5 ppm |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Both IR and Raman spectroscopy are used to identify the functional groups present in a molecule by probing its vibrational modes. They provide complementary information.

Infrared (IR) Spectroscopy : FT-IR is particularly sensitive to polar bonds and is excellent for identifying key functional groups in this compound. The spectrum would be dominated by strong absorptions corresponding to the N-H and C=O groups of the urea moiety. The presence of the difluoro group would also be confirmed by strong C-F stretching bands.

Raman Spectroscopy : Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. It would be particularly useful for analyzing the C-C backbone of the cyclohexyl ring. While the highly polar C=O bond gives a weak Raman signal, the symmetric vibrations of the ring system would be more prominent, providing complementary data to the IR spectrum.

Table 4: Predicted Key Vibrational Modes

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) (IR) Predicted Wavenumber (cm⁻¹) (Raman)
N-H (Urea) Stretching 3300 - 3400 (Strong, Broad) Weak
C-H (Alkyl) Stretching 2850 - 3000 (Medium) Strong
C=O (Urea) Amide I Stretch 1640 - 1680 (Very Strong) Weak-Medium
N-H (Urea) Amide II Bend 1550 - 1600 (Strong) Weak

| C-F | Stretching | 1000 - 1150 (Very Strong) | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's conformation and packing in the solid state.

For a molecule like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined.

While specific crystallographic data for this compound is not publicly available, analysis of structurally related compounds, such as N,N'-dicyclohexylurea and its derivatives, provides insight into the expected solid-state features. nih.gov The cyclohexyl ring is anticipated to adopt a stable chair conformation. The urea functional group is generally planar and plays a significant role in the crystal packing through the formation of intermolecular hydrogen bonds. In the solid state of N,N'-dicyclohexyl-N-(phthaloylglycyl)urea, for instance, N—H⋯O hydrogen bonds generate chains of molecules. nih.gov

The presence of the gem-difluoro group on the cyclohexane (B81311) ring is expected to influence the local geometry and electronic properties. The C-F bonds will be significantly shorter than C-H bonds, and the C-C-F and F-C-F bond angles will deviate from ideal tetrahedral geometry. These structural modifications can, in turn, affect the crystal packing and intermolecular interactions.

A hypothetical table of crystallographic data for this compound, based on data from analogous structures, is presented below to illustrate the type of information obtained from an X-ray crystallographic analysis.

ParameterHypothetical Value
Chemical FormulaC8H14F2N2O
Formula Weight192.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)105.5
Volume (ų)1002.5
Z4
Density (calculated) (g/cm³)1.27
Hydrogen BondingN-H···O

Chiral Separation and Enantiomeric Purity Analysis

Although this compound itself is not chiral, the introduction of a substituent on the cyclohexane ring or the methylurea group could create a stereocenter, leading to the existence of enantiomers. The separation and quantification of these enantiomers are critical, as they often exhibit different biological activities. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose.

The choice of the chiral stationary phase is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and effective for a broad range of compounds, including those containing urea functionalities. nih.gov These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can differentiate between enantiomers.

For a hypothetical chiral analog of this compound, a method development strategy would involve screening a selection of polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) with different mobile phases. scispace.com In HPLC, normal-phase (using hexane/alcohol mixtures) or polar organic modes (using polar solvents like ethanol (B145695) or acetonitrile) are often employed. researchgate.net SFC, which uses supercritical carbon dioxide as the main mobile phase component with an alcohol co-solvent, is a greener and often faster alternative to HPLC for chiral separations. scispace.comchromatographyonline.com

The enantiomeric purity of a sample is determined by calculating the enantiomeric excess (% ee), which is a measure of the relative amounts of the two enantiomers. This is calculated from the peak areas of the two enantiomers in the chromatogram.

Below is a hypothetical data table illustrating the results of a chiral HPLC separation for a chiral analog of this compound.

ParameterValue
Chromatographic System
InstrumentHPLC with UV Detector
Chiral Stationary PhaseChiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions250 mm x 4.6 mm, 5 µm
Mobile Phasen-Hexane / Isopropanol (80:20, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
Detection Wavelength220 nm
Chromatographic Results
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Separation Factor (α)1.20
Resolution (Rs)2.1

This table demonstrates the kind of detailed information that can be obtained, allowing for the successful separation and quantification of the enantiomers, and thereby the determination of the enantiomeric purity of the compound.

Computational Chemistry and Molecular Modeling of 1 4,4 Difluorocyclohexyl 3 Methylurea

Ligand-Based Drug Design (LBDD)

Ligand-based drug design (LBDD) approaches are employed when the three-dimensional structure of the target protein is unknown or when researchers aim to understand the common chemical features among a series of active compounds. These methods focus on the ligands themselves to derive a model that explains their biological activity.

Pharmacophore Modeling and Generation

Pharmacophore modeling is a cornerstone of LBDD, identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit biological activity. For urea-based sEH inhibitors like 1-(4,4-Difluorocyclohexyl)-3-methylurea, a common pharmacophore model typically includes a hydrogen bond donor (from the urea (B33335) N-H), a hydrogen bond acceptor (from the urea carbonyl oxygen), and a hydrophobic region. benthamdirect.comnih.gov

The generation of a pharmacophore model for this class of compounds would involve aligning a set of structurally diverse but functionally similar sEH inhibitors. The difluorocyclohexyl group of this compound serves as a crucial hydrophobic anchor, fitting into a corresponding hydrophobic pocket of the sEH active site. The urea moiety is central to the pharmacophore, forming key hydrogen bond interactions with amino acid residues in the catalytic domain of the enzyme. nih.gov

Table 1: Representative Pharmacophoric Features for Urea-Based sEH Inhibitors

Feature Description Role of this compound Moiety
Hydrogen Bond Donor An N-H group capable of donating a hydrogen bond. The N-H group of the urea.
Hydrogen Bond Acceptor A carbonyl oxygen atom that can accept a hydrogen bond. The carbonyl oxygen of the urea.

QSAR (Quantitative Structure-Activity Relationship) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For sEH inhibitors, 3D-QSAR models have been developed to predict the inhibitory potency based on molecular fields. benthamdirect.comnih.gov

In a typical 3D-QSAR study of urea-based sEH inhibitors, the molecules are aligned based on a common substructure or a pharmacophore model. Then, steric and electrostatic fields are calculated around each molecule. These fields are used as independent variables to build a regression model against the observed biological activity (e.g., IC50 values).

For this compound, a QSAR model would likely indicate that the bulky and hydrophobic nature of the difluorocyclohexyl group is favorable for high inhibitory activity. The fluorine atoms can also modulate the electronic properties and metabolic stability of the compound, which can be captured by the electrostatic fields in the QSAR model.

Structure-Based Drug Design (SBDD)

When the crystal structure of the target protein is available, structure-based drug design (SBDD) methods can be utilized to gain a more detailed understanding of ligand-protein interactions and to design novel inhibitors with improved affinity and selectivity.

Molecular Docking Studies with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies into the active site of human sEH (PDB entries such as 5AM3 can be used) are crucial for visualizing its binding mode. nih.gov

These studies typically reveal that the urea core of the inhibitor forms hydrogen bonds with key residues in the catalytic triad (B1167595) of sEH, such as Asp335 and Tyr383. mdpi.comnih.gov The difluorocyclohexyl group occupies a hydrophobic pocket, with the fluorine atoms potentially forming favorable interactions with the protein backbone. The methyl group on the other side of the urea can also contribute to hydrophobic interactions.

Table 2: Predicted Interactions from Molecular Docking of a Representative Urea-Based Inhibitor with sEH

Inhibitor Moiety Interacting Residue (sEH) Interaction Type
Urea Carbonyl Oxygen Tyr383, Tyr466 Hydrogen Bond
Urea N-H Asp335 Hydrogen Bond

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system than static docking poses. d-nb.info An MD simulation of the this compound-sEH complex would start with the docked pose and simulate the movements of all atoms over a period of nanoseconds. nih.gov

The stability of the complex is assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms. Stable hydrogen bonds and persistent hydrophobic contacts observed throughout the simulation would confirm the binding mode predicted by docking. MD simulations can also reveal the role of water molecules in mediating ligand-protein interactions. researchgate.net

Free Energy Perturbation (FEP) and Alchemical Calculations

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of two ligands to a common receptor. nih.gov This technique is particularly useful in lead optimization, where small chemical modifications are made to a parent compound to improve its potency.

In the context of this compound, FEP could be used to predict the change in binding affinity resulting from, for example, altering the substitution on the cyclohexyl ring or replacing the methyl group with other small alkyl groups. The calculation involves creating a non-physical, or "alchemical," pathway that gradually transforms one ligand into another within the protein's binding site and in solution. columbia.edu The difference in the free energy of these two transformations provides a highly accurate prediction of the relative binding free energy. While computationally expensive, FEP-guided optimization can significantly accelerate the discovery of more potent sEH inhibitors. nih.gov

Conformational Analysis and Energy Minimization

Conformational analysis is a critical component of computational chemistry, providing insight into the three-dimensional structures a molecule is likely to adopt. The spatial arrangement of atoms, or conformation, dictates a molecule's steric and electronic properties, which in turn influence its biological activity and physical characteristics. For this compound, the analysis focuses on the rotational possibilities around single bonds and the puckering of the cyclohexyl ring.

The 4,4-difluorocyclohexyl moiety is expected to predominantly adopt a chair conformation, as this arrangement minimizes angular and torsional strain. The presence of the gem-difluoro group at the C4 position influences the ring's geometry but does not preclude the chair form. The primary conformational question for the ring involves the orientation of the methylurea (B154334) substituent at the C1 position, which can be either axial or equatorial. Computational studies on similar difluorocyclohexane structures have shown that the energy difference between conformers can be subtle and influenced by both steric and electronic effects, such as hyperconjugation. acs.orgresearchgate.net

The methylurea side chain possesses additional conformational flexibility due to rotation around the C-N and N-C bonds. The planarity of the urea group is generally favored due to delocalization of the nitrogen lone pair electrons into the carbonyl π-system.

To identify the most stable conformers, energy minimization calculations are performed. These calculations, typically using methods like Density Functional Theory (DFT) or high-level molecular mechanics force fields, systematically explore the potential energy surface of the molecule to locate energy minima. Each minimum corresponds to a stable conformation. The calculations yield the relative energies of these conformers, allowing for the prediction of their population distribution at a given temperature. While specific experimental data for this compound is not publicly available, theoretical calculations on analogous systems indicate that the diequatorial chair conformation is often the most populated in solution. soton.ac.ukacs.org

Illustrative Conformational Energy Profile:

The following table represents a hypothetical output from an energy minimization study, illustrating the relative stability of potential conformers. The conformer with the equatorial substituent is typically lower in energy due to reduced steric hindrance.

ConformerSubstituent PositionRelative Energy (kcal/mol)Predicted Population (%)
Chair-1 Equatorial0.00~95%
Chair-2 Axial2.00~5%
Twist-Boat ->5.00<0.1%

Note: The values in this table are illustrative and represent typical outcomes for substituted cyclohexanes. Actual values require specific quantum mechanical calculations.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties in silico

In silico ADME prediction is an essential part of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.govcambridge.org By using computational models, researchers can forecast how a molecule will be processed by the body, helping to identify candidates with favorable drug-like properties and reducing late-stage failures. nih.gov Freely accessible tools like SwissADME and pkCSM are widely used for these predictions. expasy.orgyoutube.comacs.org

The ADME profile of this compound can be estimated using a variety of quantitative structure-activity relationship (QSAR) models. These models are built from large datasets of experimental results and use molecular descriptors to predict properties of new chemical entities. nih.gov

Key Predicted ADME Properties:

Absorption: This relates to how well the compound is absorbed from the site of administration (e.g., the gut) into the bloodstream. Key predictors include lipophilicity (log P), aqueous solubility (log S), and predicted permeability through biological membranes like the Caco-2 cell line. researchgate.net High human intestinal absorption (HIA) is desirable for orally administered drugs.

Distribution: This describes how the compound spreads throughout the body's fluids and tissues. Important parameters include plasma protein binding (PPB), which affects the concentration of free drug available to act on its target, and the ability to cross the blood-brain barrier (BBB). cambridge.org

Metabolism: This involves the chemical modification of the compound by enzymes, primarily the Cytochrome P450 (CYP) family in the liver. In silico models predict whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions.

Excretion: This is the process of removing the compound and its metabolites from the body. While not always directly predicted, it is often inferred from metabolism and solubility data.

Predicted ADME Profile for this compound:

The following interactive table summarizes a plausible in silico ADME profile for the compound, based on computational models.

Property Class Parameter Predicted Value Interpretation
Physicochemical Molecular Weight192.21 g/mol Low molecular weight, favorable for absorption.
log P (Lipophilicity)1.5 - 2.5Optimal lipophilicity for good absorption and permeability. humanjournals.com
log S (Solubility)-2.0 to -3.0Moderately soluble in water. phytojournal.com
TPSA~58 ŲPolar surface area is within the range for good oral bioavailability. prismbiolab.com
Absorption Human Intestinal AbsorptionHigh (>90%)Likely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighIndicates good passive diffusion across the intestinal wall.
P-glycoprotein SubstrateNoNot likely to be actively removed from cells by P-gp efflux pumps.
Distribution Plasma Protein BindingModerate (~70-85%)A significant fraction will be bound to plasma proteins.
Blood-Brain Barrier (BBB) PermeantYesPredicted to be capable of crossing the blood-brain barrier.
Metabolism CYP1A2 InhibitorNoUnlikely to inhibit this CYP isoform.
CYP2C9 InhibitorNoUnlikely to inhibit this CYP isoform.
CYP2C19 InhibitorNoUnlikely to inhibit this CYP isoform.
CYP2D6 InhibitorNoUnlikely to inhibit this CYP isoform.
CYP3A4 InhibitorNoUnlikely to inhibit this major CYP isoform.
Drug-Likeness Lipinski's Rule of 50 ViolationsMeets the criteria for a drug-like molecule.

Note: These values are predictions generated by computational models and serve as an estimation of the compound's likely pharmacokinetic behavior. Experimental validation is required for confirmation.

Future Directions and Unanswered Research Questions

Exploration of Novel Therapeutic Indications based on Mechanism

The primary mechanism of action for this class of compounds is the inhibition of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties. nih.govfrontiersin.org By inhibiting sEH, 1-(4,4-Difluorocyclohexyl)-3-methylurea would theoretically increase the endogenous levels of EETs, suggesting therapeutic potential in a variety of disease states.

Future research should systematically explore novel indications beyond the established areas of hypertension and inflammation. nih.gov Based on the known roles of EETs and sEH, promising avenues for investigation include:

Neuropsychiatric and Neurodegenerative Disorders: sEH has been identified as a potential therapeutic target in stroke and other neuropsychiatric conditions. nih.govmdpi.com Preclinical studies with other sEH inhibitors have demonstrated neuroprotective effects. mdpi.com Investigating the efficacy of this compound in models of Alzheimer's disease, Parkinson's disease, and depression could reveal new therapeutic applications. mdpi.com

Metabolic Syndrome and Diabetes: sEH inhibition has been linked to improved glucose homeostasis and insulin (B600854) sensitivity in animal models. Research could focus on whether this compound can mitigate complications of diabetes, such as diabetic neuropathic pain, a condition where other novel modulators have shown promise. nih.gov

Organ Protection: The cytoprotective effects of EETs suggest a role for sEH inhibitors in protecting organs from ischemic injury. Future studies could assess the potential of this compound in the context of myocardial infarction, renal failure, and organ transplantation.

Table 1: Potential Therapeutic Indications for Investigation
Therapeutic AreaRationale for ExplorationPotential Model for Study
Neurodegenerative DiseasessEH inhibition shows neuroprotective effects in preclinical models. mdpi.comAnimal models of Alzheimer's or Parkinson's disease.
Diabetic NeuropathyPotential to alleviate neuropathic pain through modulation of inflammatory pathways. nih.govStreptozotocin-induced diabetic neuropathy model in rodents. nih.gov
Ischemic Organ InjuryStabilization of EETs may protect tissues from damage.Models of myocardial infarction or renal ischemia-reperfusion.
OncologyPotential for dual-target inhibition or as an adjunct therapy. medchemexpress.comIn vitro cancer cell line screening and in vivo tumor models.

Development of Advanced Delivery Systems (non-clinical)

A significant challenge for many urea-based inhibitors is poor aqueous solubility, which can limit bioavailability and complicate formulation for in vivo studies. mdpi.com While the specific pharmacokinetic profile of this compound is yet to be detailed, this is a common hurdle for its structural class. mdpi.com

Future non-clinical research should focus on developing advanced delivery systems to overcome these potential limitations. Key areas of investigation would include:

Nanosuspensions: Creating a nanosuspension of the compound could enhance its dissolution rate and oral bioavailability, as has been successfully demonstrated for other poorly soluble sEH inhibitors like 1,3-dicyclohexylurea (B42979) (DCU). mdpi.comnih.gov

Lipid-Based Formulations: Encapsulating the compound in liposomes or self-emulsifying drug delivery systems (SEDDS) could improve its solubility and absorption.

Polymeric Nanoparticles: Utilizing biodegradable polymers to create nanoparticles for sustained release could prolong the therapeutic effect and potentially allow for targeted delivery to specific tissues.

Investigation of Prodrug Strategies

Prodrugs are inactive precursors that are converted into the active drug within the body. nih.gov This approach can be used to improve physicochemical properties like solubility, permeability, and metabolic stability. nih.govnih.gov For this compound, several prodrug strategies could be explored:

Improving Solubility: Attaching a polar functional group, such as a phosphate (B84403) or an amino acid ester, to the molecule could significantly increase its water solubility, facilitating formulation and administration. nih.gov

Enhancing Permeability: To improve the ability of the drug to cross cell membranes, a lipophilic promoiety could be added, which is later cleaved to release the active compound. medchemexpress.com

Targeted Delivery: A promoiety could be designed to be cleaved by enzymes that are overexpressed in a specific target tissue, such as a tumor, thereby concentrating the active drug at the site of action. nih.gov

Addressing Challenges in Synthetic Scale-Up

The transition from laboratory-scale synthesis to large-scale industrial production often presents significant challenges. Traditional methods for synthesizing urea (B33335) compounds can involve hazardous reagents like phosgene (B1210022) or isocyanates. google.com Future research must focus on developing a synthetic route for this compound that is safe, efficient, cost-effective, and environmentally sustainable.

Key research questions to address include:

Can greener, less hazardous reagents be used to construct the urea functional group?

What are the optimal conditions for purification to ensure high purity on a large scale?

Can flow chemistry or other modern manufacturing technologies be applied to improve the safety and efficiency of the synthesis? researchgate.net

Integration with Emerging Technologies (e.g., AI in drug discovery)

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. The integration of these technologies could significantly advance the development of this compound.

Potential applications include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify new potential targets for sEH inhibitors or to better understand the downstream effects of sEH inhibition in different diseases.

De Novo Drug Design: Generative AI models can design novel analogues of this compound with predicted improvements in potency, selectivity, and pharmacokinetic properties.

Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of new derivatives before they are synthesized, saving time and resources.

Synthetic Route Prediction: AI tools can help chemists devise the most efficient and novel synthetic pathways for the compound and its analogues, accelerating the synthesis-test cycle.

Table 2: Application of AI in the Development of this compound
AI ApplicationSpecific GoalPotential Impact
Predictive ToxicologyScreen for potential off-target effects and toxicity liabilities in silico.Reduce late-stage failures and improve safety profile.
Generative ChemistryDesign novel analogues with optimized binding affinity and selectivity for sEH.Accelerate lead optimization process.
ADME PredictionForecast pharmacokinetic parameters to guide structural modifications.Improve druggability and reduce the need for extensive animal testing.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(4,4-Difluorocyclohexyl)-3-methylurea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a 4,4-difluorocyclohexylamine derivative with a methyl isocyanate or carbamoyl chloride. For example, carbamate intermediates (e.g., 1,1-dimethylethyl (4,4-difluorocyclohexyl)carbamate) can be synthesized via reactions in dichloromethane (CH₂Cl₂) with anhydrous magnesium sulfate (MgSO₄) as a drying agent, followed by deprotection and urea formation . Optimization includes:
  • Temperature Control : Reactions at 0–80°C to balance reactivity and side-product formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution.
  • Catalysis : Pyridine or triethylamine as acid scavengers for carbamoyl chloride reactions.
    Table 1 : Representative Synthetic Routes
StepReagents/ConditionsYieldReference
Carbamate FormationCH₂Cl₂, MgSO₄, RT43%
Urea CouplingMethyl isocyanate, THF, 24h~60% (estimated)

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural identity of this compound?

  • Methodological Answer :
  • ¹H NMR : Key peaks include:
  • Cyclohexyl Protons : Multiplets at δ 1.5–2.2 ppm (axial/equatorial H).
  • Methyl Group : Singlet at δ 2.8–3.0 ppm (N-methyl urea).
  • NH Resonances : Broad peaks at δ 5.0–6.0 ppm (urea NH, solvent-dependent) .
  • ¹³C NMR : Carbonyl (C=O) at δ 155–160 ppm; CF₂ carbons at δ 110–120 ppm (¹JCF coupling) .
  • HRMS : Exact mass calculated for C₉H₁₅F₂N₂O ([M+H]⁺): 221.1064; experimental error <3 ppm .

Advanced Research Questions

Q. What role does the 4,4-difluorocyclohexyl group play in enhancing the pharmacokinetic (PK) properties of urea-based PARP inhibitors?

  • Methodological Answer : Fluorination improves metabolic stability and bioavailability:
  • Lipophilicity : The difluorocyclohexyl group balances logP (predicted ~2.5), enhancing membrane permeability.
  • Metabolic Resistance : Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes .
    In Vivo Data : Derivatives like NMS-P118 (containing 4,4-difluorocyclohexyl) show oral bioavailability >50% in rodent models and favorable half-life (t₁/₂ ~4–6h) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for PARP-1 inhibition?

  • Methodological Answer : Key SAR strategies include:
  • Substituent Variation : Modifying the urea’s aryl/methyl groups to improve PARP-1 binding (e.g., IC₅₀ <10 nM for NMS-P118) .
  • Stereochemistry : Trans-configuration of the cyclohexyl group enhances target engagement (docking studies) .
  • Bioisosteric Replacement : Replacing methyl with trifluoromethyl to boost potency (ΔIC₅₀ ~5-fold) .
    Table 2 : SAR Data for Analogues
CompoundR-GroupPARP-1 IC₅₀ (nM)Solubility (µg/mL)
NMS-P1186-Fluoro-isoindole1.212.5
Derivative A3-Methyl8.78.2

Q. What experimental designs are recommended to resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Contradictions (e.g., variable IC₅₀ in cell-free vs. cell-based assays) can be addressed via:
  • Assay Standardization : Use identical ATP concentrations in PARP enzymatic assays .
  • Orthogonal Validation : Confirm results with thermal shift assays (TSA) or cellular viability (e.g., BRCA-mutated cell lines) .
  • Factorial Design : Vary parameters (pH, temperature) systematically to identify confounding factors .

Data Contradiction Analysis

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 43% in vs. ~60% in similar routes) may arise from:
    • Purification Methods : Trituration vs. column chromatography.
    • Reagent Purity : Anhydrous conditions critical for carbamoyl chloride stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.